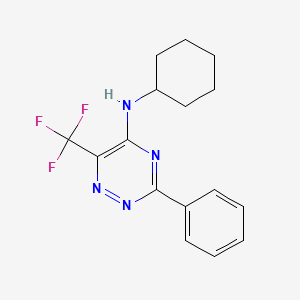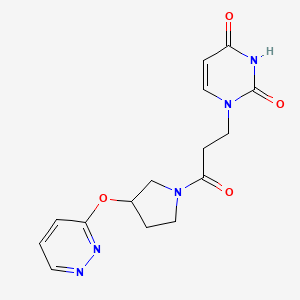
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Pyrrolidine-2,5-dione and maleimide scaffolds, similar to the core structure of the compound , play significant roles in organic synthesis and medicinal chemistry. These structures serve as essential components for developing drugs and organic substances, thanks to their versatility in reactions and potential biological activities. For instance, the study on the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide outlines the importance of such scaffolds in organic synthesis and hints at their utility in drug development processes (Maocai Yan et al., 2018).
Catalytic Applications and Synthetic Methodologies
The one-pot synthesis techniques, as demonstrated in the creation of pyrrolo[3,4-a]indolizine-1,3-diones, illustrate the chemical's potential in facilitating efficient synthetic routes. These methodologies, catalyzed by CuII salt and using molecular oxygen as the oxidant, reflect the compound's utility in developing broad-scope synthetic applications with excellent yields, suggesting its use in generating novel organic molecules with potential biological activities (Yun Liu et al., 2013).
Herbicide Development and Agrochemical Research
The synthesis and study of pyrido[2,3-d]pyrimidine-2,4-dione derivatives for herbicidal activity demonstrate the compound's application in agrochemical research. Novel compounds derived from pyrido[2,3-d]pyrimidine-2,4-dione scaffolds have shown promising herbicidal activities and could be potent protoporphyrinogen oxidase (PPO) inhibitors, indicating their potential in developing new herbicides (Da-Wei Wang et al., 2017).
Antioxidant and Antimicrobial Activity
Studies involving the synthesis and characterization of compounds related to pyrimidine-2,4(1H,3H)-diones reveal their potential in biomedical applications, such as acting as antioxidants or antimicrobials. The exploration of their effects on free radical oxidation processes in biological systems further underscores their potential in medical and pharmacological research, offering avenues for the development of novel therapeutic agents (S. Meshcheryakova et al., 2022).
properties
IUPAC Name |
1-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c21-12-4-8-19(15(23)17-12)9-5-14(22)20-7-3-11(10-20)24-13-2-1-6-16-18-13/h1-2,4,6,8,11H,3,5,7,9-10H2,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVMIOBEZLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)
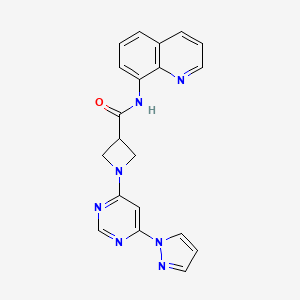

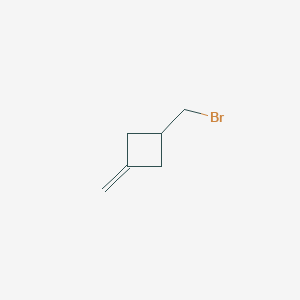

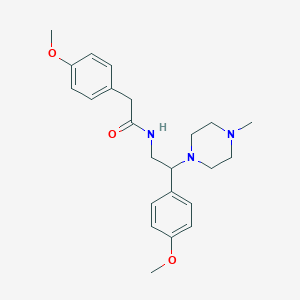
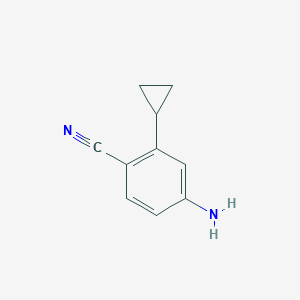
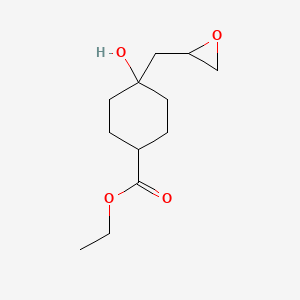
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2721113.png)
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
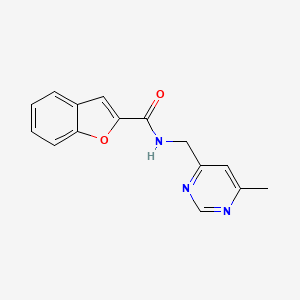
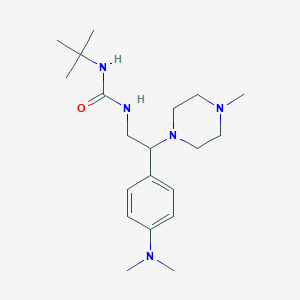
![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2721118.png)
